molecular formula C10H16N2O3 B2660707 Tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate CAS No. 2248400-45-3

Tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate

Cat. No.: B2660707
CAS No.: 2248400-45-3
M. Wt: 212.249
InChI Key: UTWYRSBQPGINQT-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl ester group, a methyl group, and a methylamino group attached to the oxazole ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-methyl-4-oxobutanoate with methylamine in the presence of a dehydrating agent to form the oxazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted oxazole compounds.

Scientific Research Applications

Tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the oxazole ring can participate in various biochemical interactions. The methylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-methyl-5-amino-1,2-oxazole-4-carboxylate: Similar structure but with an amino group instead of a methylamino group.

    Tert-butyl 3-methyl-5-(dimethylamino)-1,2-oxazole-4-carboxylate: Contains a dimethylamino group instead of a methylamino group.

    Tert-butyl 3-methyl-5-(ethylamino)-1,2-oxazole-4-carboxylate: Features an ethylamino group instead of a methylamino group.

Uniqueness

Tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate is unique due to the specific combination of functional groups, which confer distinct reactivity and biological properties. The presence of the tert-butyl ester group enhances its stability, while the methylamino group provides specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-methyl-5-(methylamino)-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWYRSBQPGINQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC(C)(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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